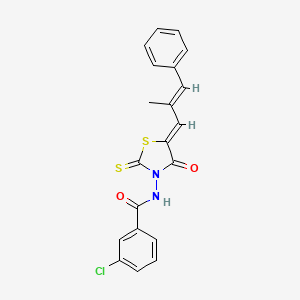

3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

This compound features a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated with a (Z)-5-((E)-2-methyl-3-phenylallylidene) substituent and a 3-chlorobenzamide group. The (Z) and (E) stereodescriptors define the geometry of the allylidene moiety, creating a conjugated diene system that enhances stability and electronic delocalization. The chloro substituent on the benzamide ring contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

3-chloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)23(20(26)27-17)22-18(24)15-8-5-9-16(21)12-15/h2-12H,1H3,(H,22,24)/b13-10+,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRSHPBSCKLLQL-NEOBQEPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process:

Formation of the Thiazolidine Ring: : Starting with the reaction of an appropriate amine with carbon disulfide and a halogenated ketone under basic conditions to form the thiazolidine ring.

Introduction of the Oxo Group: : Oxidation of the thiazolidine ring using an oxidizing agent like hydrogen peroxide or potassium permanganate.

Chlorination of the Aromatic Ring: : Electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Formation of the Benzamide Moiety: : Amidation reaction by treating the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: For industrial-scale production, the process would be optimized to ensure high yield and purity. This often involves using automated flow reactors for continuous synthesis, where reaction conditions such as temperature, pressure, and time are closely monitored and controlled.

Chemical Reactions Analysis

Oxidation: : The compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: : Reduction can be achieved using agents like sodium borohydride, leading to a variety of reduction products depending on the site of reduction.

Substitution: : The chlorinated aromatic ring allows for nucleophilic substitution reactions, introducing various functional groups.

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Sodium methoxide, potassium thiolate.

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Reduced thiazolidine derivatives.

Substitution Products: : Functionalized aromatic compounds.

Scientific Research Applications

As a reagent in organic synthesis for building more complex molecules.

As a ligand in coordination chemistry to form metal complexes.

Study of its bioactivity against various biological targets.

Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Potential use as a therapeutic agent due to its diverse biological activities.

Structural basis for designing new drugs with improved efficacy and safety profiles.

Utilized in the development of new materials with specific properties.

Application in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The precise mechanism of action for 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is still under investigation. it is believed to interact with various molecular targets including enzymes and receptors. The thiazolidine ring can form strong interactions with biological macromolecules, while the aromatic systems may allow for π-π stacking interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Thiazolidinone vs. Thiadiazole Derivatives

- describes N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which replace the thiazolidinone ring with a 1,3,4-thiadiazole core.

- Key Impact: Thiazolidinones (as in the target compound) may show enhanced solubility due to the polar carbonyl group compared to thiadiazoles .

(b) Metal Complexes

- discusses nickel/copper complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide.

Substituent Analysis

Table 1: Substituent Comparison

Key Observations:

Electron Effects :

- Chloro (3-Cl) and methoxy (OCH₃) groups in analogs contrast in electronic behavior: Cl is electron-withdrawing, while OCH₃ is electron-donating. This affects charge distribution and reactivity in electrophilic substitution.

- The hydroxy group (4-OH) in introduces hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity compared to the target compound.

In contrast, dimethoxybenzylidene analogs lack this conjugation, reducing electronic delocalization.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Insights:

- The target’s allylidene protons (δ 7.2–7.8) and methyl group (δ 2.1) are distinctive in ¹H NMR, absent in simpler benzylidene analogs.

- IR spectra confirm conserved C=O and C=S stretches (~1680 and ~1250 cm⁻¹) across thiazolidinones, with variations due to substituents (e.g., OH in adds a broad 3300 cm⁻¹ peak).

Biological Activity

3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological mechanisms, and activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is C20H15ClN2O2S2. Its structure features a thiazolidine ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 396.92 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazolidine have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentrations (MICs) for these compounds often range from 10 to 50 µg/mL, indicating moderate activity against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. The IC50 values varied across different studies but were generally reported in the micromolar range (1–10 µM), suggesting that the compound effectively inhibits cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays measuring cytokine production and inflammatory markers. In animal models, administration of related thiazolidine derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential mechanism for its anti-inflammatory effects .

The biological activity of 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

- Receptor Modulation : It could interact with various receptors, modulating their activity and leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

-

Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of thiazolidine derivatives against Bacillus subtilis and Candida albicans. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Compound MIC (µg/mL) Activity Type Compound A 25 Bacterial Compound B 15 Fungal - Anticancer Screening : In a comparative study, the anticancer effects of various thiazolidine derivatives were evaluated on MCF-7 cells. The most potent derivative showed an IC50 value of 5 µM, significantly lower than the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.